![molecular formula C10H17ClN2 B3158259 Butyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 856849-95-1](/img/structure/B3158259.png)
Butyl[(pyridin-2-yl)methyl]amine hydrochloride
Vue d'ensemble
Description
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Ethylene Polymerization
Butyl(pyridin-2-ylmethyl)amine hydrochloride and similar compounds have been utilized in the field of catalysis. For example, certain pyrazolylamine ligands related to butyl(pyridin-2-ylmethyl)amine have been shown to catalyze the oligomerization or polymerization of ethylene when activated with aluminum co-catalysts. The products of these reactions are dependent on the co-catalyst and solvent used. This demonstrates the compound's role in creating different polymeric materials (Obuah et al., 2014).
Formation of Coordination Polymers
Compounds structurally similar to butyl(pyridin-2-ylmethyl)amine hydrochloride have been used in the formation of coordination polymers. For instance, a study used flexible unsymmetrical bis(pyridyl) ligands, related to butyl(pyridin-2-ylmethyl)amine, to create helical silver(I) coordination polymers. These polymers showed significant structural diversity and potential applications in materials science (Zhang et al., 2013).
Synthesis of N-(Pyrrol-2-yl)amines
Another application involves the synthesis of N-(pyrrol-2-yl)amines, a class of compounds used in various chemical syntheses. Compounds structurally similar to butyl(pyridin-2-ylmethyl)amine hydrochloride have been effectively used in synthesizing these amines, demonstrating the versatility of these types of compounds in organic synthesis (Macías et al., 2018).
Corrosion Inhibition
Research has also explored the use of related compounds as corrosion inhibitors. For instance, benzylidene-pyridine-2-yl-amine, which shares structural features with butyl(pyridin-2-ylmethyl)amine hydrochloride, has been studied for its ability to inhibit the corrosion of mild steel in acidic environments (Ashassi-Sorkhabi et al., 2005).
Chemosensor Development
Additionally, derivatives of butyl(pyridin-2-ylmethyl)amine hydrochloride have been synthesized for use as chemosensors. A particular study focused on a bis(pyridine-2-ylmethyl)amine derivative that acts as a colorimetric and fluorescent chemosensor for metal ions, particularly Cu2+. This demonstrates the compound's application in environmental monitoring and biological research (Zheng et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCXUZCAPSTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



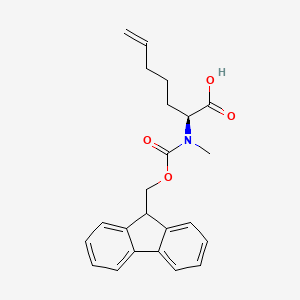
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B3158194.png)
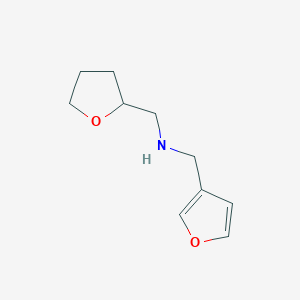
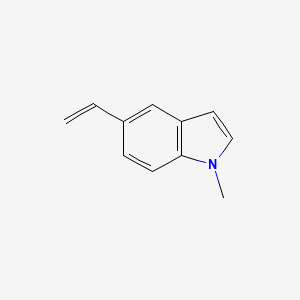
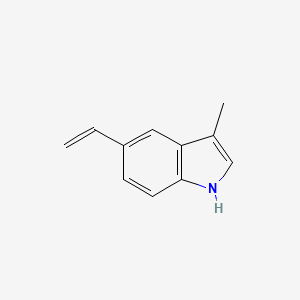

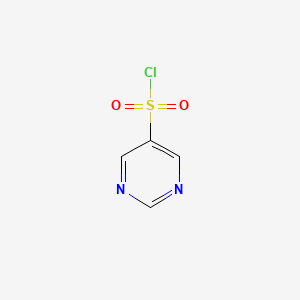

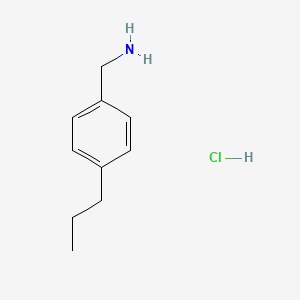


![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/structure/B3158257.png)

